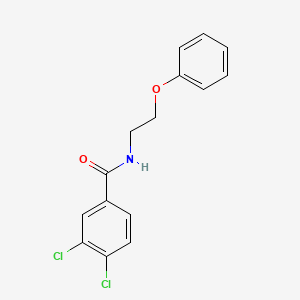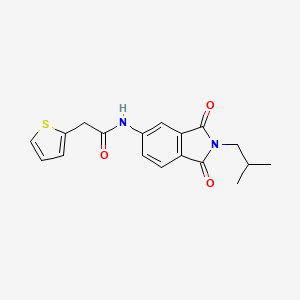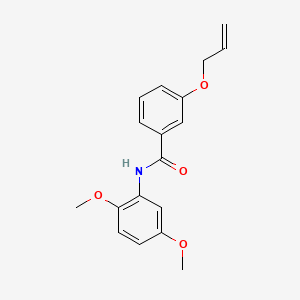![molecular formula C14H20N2O3S B4408986 N-[4-(1-piperidinylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B4408986.png)
N-[4-(1-piperidinylcarbonyl)phenyl]ethanesulfonamide
Vue d'ensemble
Description
N-[4-(1-piperidinylcarbonyl)phenyl]ethanesulfonamide, commonly known as PCE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PCE belongs to the class of sulfonamide compounds and is synthesized through a multi-step process involving various chemical reactions.
Mécanisme D'action
The mechanism of action of PCE is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth, inflammation, and oxidative stress. PCE has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH and ion transport in cells. PCE also inhibits the activity of cyclooxygenase, which is involved in the production of inflammatory mediators. Furthermore, PCE has been shown to activate the Nrf2-Keap1 signaling pathway, which is involved in the regulation of oxidative stress and cellular defense mechanisms.
Biochemical and Physiological Effects
PCE has been shown to have various biochemical and physiological effects, including anti-tumor activity, neuroprotection, and cardiovascular protection. PCE has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. PCE has also been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection. Additionally, PCE has been shown to reduce blood pressure and improve cardiac function in animal models of hypertension and heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
PCE has several advantages for use in lab experiments, including its ability to inhibit various enzymes and signaling pathways involved in disease pathogenesis. PCE is also relatively easy to synthesize and can be obtained in high yields with careful optimization of reaction conditions. However, PCE also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on PCE, including its potential use in combination therapy with other anti-cancer drugs, its potential use in the treatment of neurodegenerative diseases, and its potential use in the treatment of metabolic disorders. Additionally, further studies are needed to elucidate the mechanism of action of PCE and to optimize its synthesis and formulation for clinical use.
Conclusion
In conclusion, N-[4-(1-piperidinylcarbonyl)phenyl]ethanesulfonamide, or PCE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PCE has been extensively studied for its anti-tumor, neuroprotective, and cardiovascular protective effects. PCE has several advantages for use in lab experiments, but also has some limitations. Further research is needed to elucidate the mechanism of action of PCE and to optimize its use for clinical applications.
Applications De Recherche Scientifique
PCE has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neurological disorders, and cardiovascular diseases. Studies have shown that PCE exhibits anti-tumor activity by inhibiting the growth and proliferation of cancer cells. PCE has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, PCE has been investigated for its potential use in the treatment of hypertension and heart failure.
Propriétés
IUPAC Name |
N-[4-(piperidine-1-carbonyl)phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-2-20(18,19)15-13-8-6-12(7-9-13)14(17)16-10-4-3-5-11-16/h6-9,15H,2-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRQTUOJXIAOKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)-2H-chromen-2-one](/img/structure/B4408907.png)
![1-[3-(2-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4408915.png)
![4-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzaldehyde hydrochloride](/img/structure/B4408931.png)

![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4408945.png)
![2,6-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4408950.png)
![1-[2-(3-nitrophenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4408958.png)

![N-{4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl}nicotinamide](/img/structure/B4408973.png)
![1-[(3,4-dichlorophenoxy)acetyl]pyrrolidine](/img/structure/B4408984.png)


![1-(2,4-dichlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4409000.png)
![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4409003.png)